molecular formula C16H22O4 B134470 Octyl hydrogen phthalate CAS No. 5393-19-1

Octyl hydrogen phthalate

Cat. No.: B134470
CAS No.: 5393-19-1
M. Wt: 278.34 g/mol
InChI Key: PKIYFBICNICNGJ-UHFFFAOYSA-N
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Description

Octyl hydrogen phthalate, also known as phthalic acid hydrogen 1-octyl ester, is an organic compound with the chemical formula C16H22O4. It is a monoester of phthalic acid and octanol. This compound is typically a colorless to light yellow transparent liquid and is soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl hydrogen phthalate can be synthesized through the esterification reaction between phthalic acid and octanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with octanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of octyl hydrogen phthalate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. In biological systems, phthalates, including this compound, can act as endocrine disruptors by mimicking or interfering with hormone functions. They can bind to hormone receptors and alter the normal signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison: Octyl hydrogen phthalate is unique among phthalates due to its specific octyl group, which imparts distinct physical and chemical properties. Compared to other phthalates, it has a higher molecular weight and different solubility characteristics. Its use as a plasticizer is similar to other phthalates, but its specific applications and environmental behavior may vary .

Properties

IUPAC Name

2-octoxycarbonylbenzoic acid
Source PubChem
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InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYFBICNICNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID4052714
Record name Octyl hydrogen phthalate
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Molecular Weight

278.34 g/mol
Source PubChem
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CAS No.

5393-19-1
Record name Mono-n-octyl phthalate
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Record name Mono-n-octyl phthalate
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Record name 1, monooctyl ester
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Record name Octyl hydrogen phthalate
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Record name Octyl hydrogen phthalate
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Record name OCTYL HYDROGEN PHTHALATE
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Synthesis routes and methods

Procedure details

Solution I, a 50 percent solution of octyl hydrogen phthalate and decyl hydrogen phthalate in mixed 1-decanol/1-octanol was prepared by heating a mixture of 82.4 g. of Epal 810 (a commercially available mixture from Ethyl Corporation of approximately half 1-decanol and half 1-octanol), 29.6 g. of phthalic anhydride and 1 g. of triethylamine up to 120° C. Then 1.46 parts by weight of solution I was combined with 1 part by weight of the 50 percent hydrolyzed silane (1) solution described in Example 7 to give solution II containing 1 mole of carboxylic acid per mole of primary amino group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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